molecular formula C18H19N3O2S B5630185 N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B5630185
M. Wt: 341.4 g/mol
InChI Key: GDDCWBZEFAMAGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves multiple steps, including key intermediates such as amino-substituted thieno[2,3-d]pyrimidines and various coupling reactions. A common method involves the cyclization of cyanothioacetamide derivatives with ethyl chloroacetate, followed by amination processes (Gangjee et al., 2009).

Molecular Structure Analysis

X-ray crystallography studies on related thieno[2,3-d]pyrimidine compounds reveal their ability to adopt specific binding modes conducive to enzyme inhibition. The molecular structure is characterized by the presence of a thieno[2,3-d]pyrimidine ring which can bind in a "folate" mode, indicating its potential utility in targeting folate-dependent biological pathways (Gangjee et al., 2008).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines can undergo various chemical reactions, including cyclizations and substitutions, to yield a wide range of derivatives with potential biological activities. These reactions often involve interactions with thiols, halogens, and amino groups to introduce functional groups that modulate the compound's reactivity and biological properties (Wagner et al., 1993).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidines, such as solubility and crystallinity, are influenced by their molecular structure and the nature of substituted groups. These properties are crucial for their bioavailability and effectiveness as medicinal agents. Studies on crystal structures provide insights into the molecular arrangements and potential intermolecular interactions (Subasri et al., 2016).

Chemical Properties Analysis

Thieno[2,3-d]pyrimidine derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which are essential for their biological activities. Their ability to act as enzyme inhibitors or receptor ligands is attributed to the specific electronic and structural features of the thieno[2,3-d]pyrimidine core (Gangjee et al., 2009).

Future Directions

The study of thieno[2,3-d]pyrimidine derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery . Further studies could explore the synthesis, characterization, and biological activity of “N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide” and related compounds.

properties

IUPAC Name

N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-3-20(4-2)15(22)10-21-12-19-17-16(18(21)23)14(11-24-17)13-8-6-5-7-9-13/h5-9,11-12H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDCWBZEFAMAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide

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